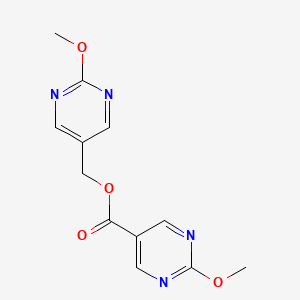
(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a hydrazone derivative, which are often used in organic synthesis due to their reactivity. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several important drugs .
Molecular Structure Analysis
The compound contains a pyrimidine ring, a hydrazone group, and a morpholinosulfonyl phenyl group. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of reactions, including oxidation, reduction, and cycloaddition reactions. The specific reactions this compound might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of HMS1786C20 involves a six-step process starting from 4-chlorobenzoic acid. Notably, some of its derivatives have demonstrated antiviral activity. For instance, compounds 7b and 7i exhibited anti-tobacco mosaic virus (TMV) activity . Further investigations into its antiviral potential could be valuable for combating viral infections.
Antitubercular Properties
While not directly studied for tuberculosis, similar heterocyclic compounds have shown promise against Mycobacterium tuberculosis (MTB). Researchers could explore HMS1786C20’s potential as an antitubercular agent, considering its structural features and related derivatives .
Antibacterial Activity
Given the diverse biological activities associated with sulfonamide derivatives, including antibacterial properties, it’s worth investigating whether HMS1786C20 exhibits similar effects against pathogenic bacterial strains. Such studies could shed light on its potential as an antibacterial agent .
Herbicidal Applications
Although not directly tested, sulfonamide derivatives have been reported to possess herbicidal properties. Researchers could explore whether HMS1786C20 or its analogs exhibit herbicidal effects, potentially contributing to sustainable agriculture .
Antifungal Potential
Sulfonamide derivatives have demonstrated antifungal activity. Investigating HMS1786C20’s efficacy against fungal pathogens could provide insights into its broader biological effects .
Other Biological Activities
Considering the structural resemblance to other bioactive 1,3,4-thiadiazoles, researchers might explore additional properties of HMS1786C20. These could include anticonvulsant, anti-inflammatory, or antioxidant effects .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5S/c15-12-11(13(21)17-14(22)16-12)19-18-9-1-3-10(4-2-9)26(23,24)20-5-7-25-8-6-20/h1-4H,5-8H2,(H4,15,16,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTECBSDBCZOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)
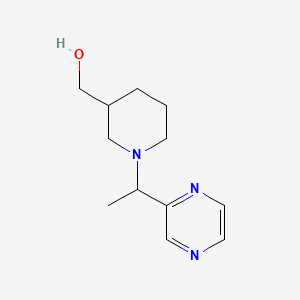
![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)
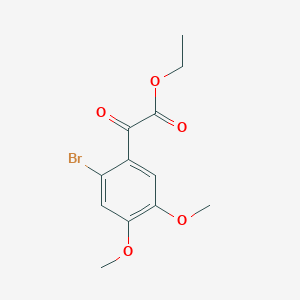
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)


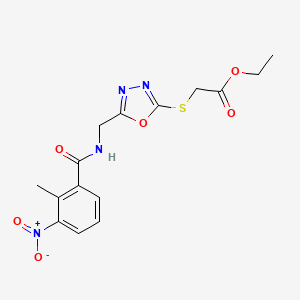
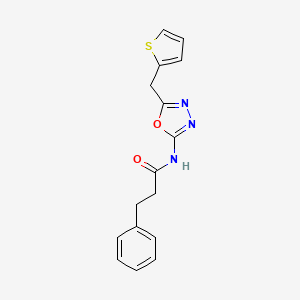
![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
